molecular formula C7H11F3O5S B2527622 Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate CAS No. 1163707-68-3

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate

Cat. No.: B2527622
CAS No.: 1163707-68-3
M. Wt: 264.22
InChI Key: SFGPVHJRBMESDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 2,2-dimethylpropanoate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reduction with lithium aluminum hydride can produce an alcohol .

Scientific Research Applications

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate involves its ability to act as a strong electrophile due to the presence of the trifluoromethanesulfonyloxy group. This makes it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is unique due to its specific structure, which combines the trifluoromethanesulfonyloxy group with a 2,2-dimethylpropanoate moiety. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O5S/c1-6(2,5(11)14-3)4-15-16(12,13)7(8,9)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGPVHJRBMESDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COS(=O)(=O)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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